Cycloocten

Übersicht

Beschreibung

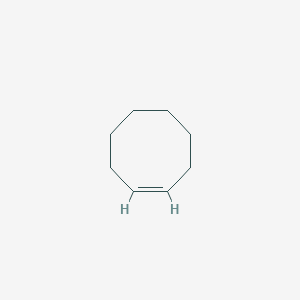

Cyclooctene is a cycloalkene with the chemical formula C₈H₁₄. It consists of a ring of eight carbon atoms, connected by seven single bonds and one double bond. Cyclooctene is notable for being the smallest cycloalkene that can exist stably as either the cis or trans stereoisomer, with cis-cyclooctene being the most common . The molecule’s unique structure allows it to adopt various conformations, making it a subject of interest in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Cyclooctene has diverse applications in scientific research and industry:

Biochemische Analyse

Biochemical Properties

Cyclooctene, due to its unsaturated nature, can participate in various biochemical reactions. For instance, it can undergo epoxidation, a reaction that involves the conversion of an alkene to an epoxide . This reaction is significant in the field of synthetic chemistry

Cellular Effects

Trans-cyclooctenes (TCOs) have been used in bioorthogonal chemistry for applications in biomedical settings . They serve as tools for bioconjugation, enabling the precise labeling and manipulation of biomolecules .

Molecular Mechanism

Cyclooctene’s molecular mechanism primarily involves its double bond, which allows it to participate in various chemical reactions. For instance, in the epoxidation of cyclooctene, a process that involves the conversion of an alkene to an epoxide, a ruthenium-based catalyst is used .

Temporal Effects in Laboratory Settings

Cyclooctene is known to be relatively stable, with its most stable conformation resembling a ribbon .

Metabolic Pathways

The production of cyclooctene typically involves the oligomerization of ethylene, a process that combines small molecules (monomers) to form a complex structure .

Subcellular Localization

A study has shown that oxo-trans-cyclooctene (oxoTCO) alcohol reagents can be accepted as substrates by phospholipase D (PLD), suggesting potential subcellular localization within the endoplasmic reticulum .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclooctene can be synthesized through several methods. One common laboratory method involves the ring-closing metathesis reaction, which uses a ruthenium-based catalyst to form the eight-membered ring from a suitable diene precursor . Another method involves the photoisomerization of cis-cyclooctene to trans-cyclooctene using a flow photoreactor .

Industrial Production Methods: Industrial production of cyclooctene typically involves the oligomerization of ethylene. This process combines small ethylene molecules to form the cyclooctene structure, often using a metal complex catalyst or a zeolite-based catalyst . The resulting cyclooctene can then be purified through fractional distillation and preparative gas chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclooctene undergoes various chemical reactions, including:

Reduction: Cyclooctene can be reduced to cyclooctane using hydrogenation reactions.

Substitution: Cyclooctene can undergo substitution reactions, particularly in the presence of strong electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and tungsten-based catalysts.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.

Substitution: Strong electrophiles such as halogens can be used for substitution reactions.

Major Products:

Oxidation: Cyclooctene oxide, 1,2-diol, α-hydroxyketone, and 2-cyclooctenone.

Reduction: Cyclooctane.

Substitution: Various substituted cyclooctene derivatives.

Wirkmechanismus

Cyclooctene can be compared with other cycloalkenes such as cyclohexene and cyclodecene:

Cyclohexene: Cyclohexene has a six-membered ring and is less strained compared to cyclooctene. It is commonly used in the synthesis of adipic acid.

Cyclodecene: Cyclodecene has a ten-membered ring and exists as both cis and trans isomers.

Uniqueness of Cyclooctene: Cyclooctene’s unique ability to exist stably as both cis and trans isomers, along with its high reactivity in bioorthogonal chemistry, sets it apart from other cycloalkenes .

Vergleich Mit ähnlichen Verbindungen

- Cyclohexene

- Cyclodecene

- Cyclooctyne

Eigenschaften

IUPAC Name |

cyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-2-4-6-8-7-5-3-1/h1-2H,3-8H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYYVOIYTNXXBN-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC=CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC/C=C\CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25267-51-0, 28603-38-5 | |

| Record name | Cyclooctene, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (1Z)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28603-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883615 | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

4.5 [mmHg] | |

| Record name | Cyclooctene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

931-87-3, 931-88-4 | |

| Record name | cis-Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclooctene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOOCTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclooctene, (1Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclooctene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOOCTENE, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE340T3540 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cyclooctene?

A1: Cyclooctene has the molecular formula C8H14 and a molecular weight of 110.20 g/mol.

Q2: What spectroscopic data is available for cyclooctene and its derivatives?

A2: Numerous spectroscopic techniques have been employed to characterize cyclooctene and its derivatives. These include:* NMR Spectroscopy: ¹H and ¹³C NMR have been extensively used to analyze the structure, conformation, and dynamics of cyclooctene polymers and to monitor reaction progress during polymerization and oxidation reactions. [, , , , , ]* IR Spectroscopy: IR spectroscopy has been utilized to identify functional groups and monitor changes in bonding during reactions, particularly in the synthesis and characterization of cyclooctene-containing metal complexes. [, , , , ] * UV-vis Spectroscopy: UV-vis spectroscopy has been employed to characterize the electronic structure and transitions of cyclooctene-containing metal complexes, particularly iron complexes relevant to oxidation catalysis. [, ]* EPR Spectroscopy: EPR spectroscopy has been applied to study the electronic structure and magnetic properties of paramagnetic cyclooctene-containing metal complexes, particularly those containing copper and iron. [, , ]* Mössbauer Spectroscopy: Mössbauer spectroscopy has been utilized to probe the oxidation state and spin state of iron centers in cyclooctene-containing complexes, specifically in the context of oxidation catalysis. [, ]

Q3: How does the strained trans isomer of cyclooctene react with tetrazines?

A3: Trans-cyclooctenes, especially those with enhanced ring strain, exhibit exceptional reactivity towards tetrazines in a reaction known as the inverse electron demand Diels-Alder cycloaddition. This bioorthogonal reaction proceeds rapidly under physiological conditions without the need for catalysts, making it highly valuable for bioconjugation and pretargeted imaging applications. [, , , , , ]

Q4: What factors influence the reactivity of trans-cyclooctenes in tetrazine ligations?

A4: The rate of tetrazine ligation with trans-cyclooctenes is greatly enhanced by ring strain. [, , ] Derivatives incorporating fused rings that increase this strain exhibit faster kinetics. For example, a dioxolane-fused trans-cyclooctene (d-TCO) exhibits a second-order rate constant of 366,000 M⁻¹s⁻¹ with a 3,6-dipyridyl-s-tetrazine in water at 25°C, significantly higher than unstrained trans-cyclooctene. []

Q5: How does cyclooctene behave in Ring-Opening Metathesis Polymerization (ROMP)?

A5: Cyclooctene undergoes ROMP readily in the presence of various catalysts, including those based on ruthenium, tungsten, and molybdenum. This reaction allows for the synthesis of well-defined polycyclooctene polymers with controlled molecular weights and architectures. [, , , , , , , , ]

Q6: What factors control regioselectivity in the ROMP of substituted cyclooctenes?

A6: The regioselectivity of ROMP in substituted cyclooctenes is highly dependent on the catalyst system employed. Bulky ligands, like those found in monoaryloxide pyrrolide imido alkylidene (MAP) catalysts, can influence the approach of the monomer to the metal center, leading to different regioisomers in the resulting polymer. Computational studies have been crucial in understanding these steric effects. [, ]

Q7: How does the choice of catalyst impact the copolymerization of cyclooctene with other monomers?

A7: Different catalysts can lead to different polymerization pathways when copolymerizing cyclooctene with other monomers. For instance, ruthenium-based catalysts can facilitate alternating copolymerization with oxanorbornene derivatives, while other catalysts might favor a "sequence editing" mechanism, where cyclooctene polymerizes first, followed by incorporation of the comonomer. []

Q8: Can cyclooctene be used to create functionalized polymers?

A8: Yes, functionalized cyclooctene derivatives can be polymerized via ROMP to produce polymers with specific properties. For example, incorporating cyclooctene monomers bearing basic functional groups like cyano, primary amino, or secondary amino groups, followed by hydrogenation, leads to functionalized linear low-density polyethylene (LLDPE). []

Q9: How is cyclooctene utilized in the synthesis of amphiphilic graft copolymers for drug delivery?

A9: Cyclooctene can be modified to include functional groups that allow for the synthesis of amphiphilic graft copolymers. For example, poly(cyclooctene)-g-poly(ethylene glycol) (PEG) copolymers can be created by ROMP of PEG-functionalized cyclooctene macromonomers. These copolymers self-assemble at oil-water interfaces and can be cross-linked to form hollow microcapsules suitable for drug delivery applications. []

Q10: How does cyclooctene serve as a model substrate in oxidation catalysis research?

A10: Cyclooctene is frequently employed as a model substrate to investigate the catalytic activity and selectivity of various oxidation catalysts. Its oxidation primarily yields cyclooctene oxide, allowing for straightforward product analysis and mechanistic investigations. [, , , , , ]

Q11: What is the role of metal catalysts in the epoxidation of cyclooctene?

A11: Transition metal complexes, particularly those based on manganese, iron, molybdenum, and vanadium, have been extensively studied as catalysts for the epoxidation of cyclooctene. These catalysts typically operate via high-valent metal-oxo intermediates, which transfer an oxygen atom to the olefin double bond. [, , , , , ]

Q12: How does the presence of triflic acid (HOTf) affect the selectivity of manganese(IV)-oxo complexes in cyclohexene oxidation?

A12: While manganese(IV)-oxo complexes typically favor allylic C-H bond activation over epoxidation in cyclohexene oxidation, the presence of HOTf can switch the selectivity toward epoxide formation. This is attributed to the formation of HOTf-bound Mn(IV)O species, which exhibit altered reactivity compared to their unbound counterparts. []

Q13: What factors influence the selectivity between epoxidation and allylic oxidation in the reactions of metal-oxo complexes with cyclic olefins?

A13: The chemoselectivity between epoxidation and allylic oxidation is influenced by a delicate balance of factors, including:* Nature of the metal-oxo complex: Different metals and supporting ligands can significantly impact the electrophilicity and reactivity of the metal-oxo species.* Presence of additives: As demonstrated with HOTf, Lewis acids can alter the electronic properties and reactivity of the catalyst.* Olefin structure and C-H bond strength: The inherent reactivity of the olefin, particularly the bond dissociation energy of the allylic C-H bond, plays a crucial role in determining the preferred reaction pathway. []

Q14: Are there concerns regarding the environmental impact of using cyclooctene and its derivatives?

A14: While the provided research focuses primarily on the synthesis, reactivity, and applications of cyclooctene, it is essential to consider the environmental impact of any chemical process. Questions regarding the ecotoxicological effects of cyclooctene, its derivatives, and the catalysts used in its transformations require further investigation. Developing sustainable synthetic strategies, including the use of environmentally benign solvents and catalysts and exploring efficient recycling and waste management practices, is crucial for minimizing the ecological footprint of these chemicals. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.